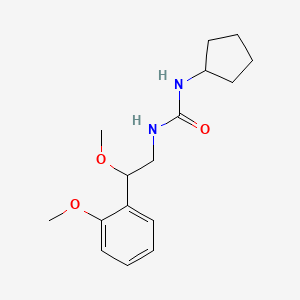![molecular formula C20H17FN6OS B2472966 4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide CAS No. 897613-11-5](/img/structure/B2472966.png)
4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorobenzamide, a pyridine ring, a sulfanyl group, and a triazolopyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, fluoropyridines and triazolopyridazines are known to participate in a variety of chemical reactions. For example, monofluoropyridines can be obtained from polyfluoropyridines using reactions of nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the properties of its functional groups. For example, fluoropyridines are known for their interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing fluorine substituent .Applications De Recherche Scientifique
Antiproliferative Activity
Compounds with a [1,2,4]triazolo[4,3-b]pyridazine derivative, similar to the chemical , have been studied for their antiproliferative activity. These compounds inhibited the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and treatment (Ilić et al., 2011).
Antimicrobial Activities
Another related compound, N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide, has been synthesized and characterized for its antimicrobial properties. Studies indicated that it exhibits significant antibacterial and antifungal activities (Patel & Patel, 2015).
Structural Analysis and Density Functional Theory Calculations
In-depth structural analysis and density functional theory calculations have been conducted on pyridazine analogs, which are crucial for understanding their chemical properties and potential pharmaceutical applications (Sallam et al., 2021).
Herbicidal Activity
Compounds like N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, which share structural similarities, have demonstrated excellent herbicidal activity, suggesting potential use in agriculture and plant ecosystem management (Moran, 2003).
Antiproliferative Activity Against Cancer Cell Lines
Fluorinated derivatives of 1,2,4-triazolo[1,5-a][1,3,5]triazines, similar in structure, have shown high antiproliferative activity against various cancer cell lines. This indicates their potential as candidates for cancer therapy (Dolzhenko et al., 2008).
PI3K Inhibitor and Anticancer Agent
Modifications of related compounds to include alkylurea or 2-(dialkylamino)ethylurea moiety have resulted in potent antiproliferative activities and inhibition of PI3Ks and mTOR, positioning them as effective anticancer agents with reduced toxicity (Wang et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds involving [1,2,4]triazolo[4,3-b][1,3,4]thiadiazole derivatives has shown pronounced antimicrobial activity, highlighting their potential in pharmaceutical applications (Bhuiyan et al., 2006).
Orientations Futures
The future directions for research on this compound would likely depend on its intended use and the results of initial studies on its properties and effects. For example, if it shows promise as a pharmaceutical, future research could involve further studies on its mechanism of action, efficacy, and safety .
Propriétés
IUPAC Name |
4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c21-15-6-4-14(5-7-15)20(28)23-12-10-18-25-24-17-8-9-19(26-27(17)18)29-13-16-3-1-2-11-22-16/h1-9,11H,10,12-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXCCJLUKMOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472883.png)
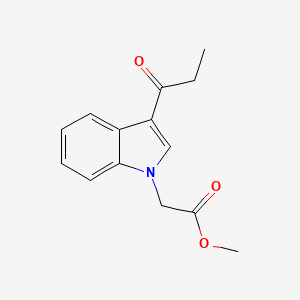
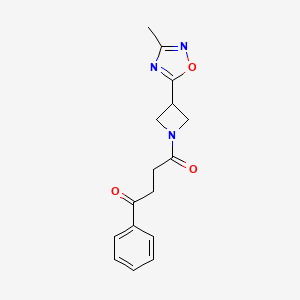
![2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2472888.png)
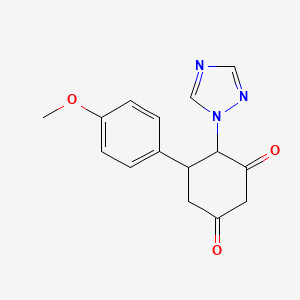
![5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B2472893.png)
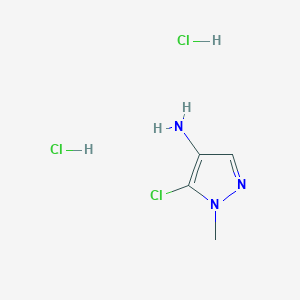
![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide](/img/structure/B2472896.png)
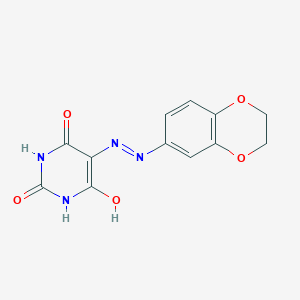
![N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2472901.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2472902.png)
![N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2472903.png)
![2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472905.png)
